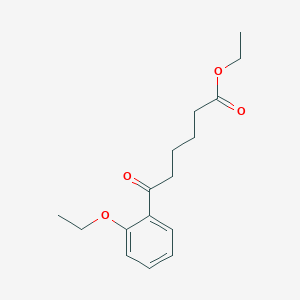

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain applications.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reagents and conditions.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that connect them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, the products of these reactions, and the mechanisms by which they occur.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Applications De Recherche Scientifique

1. Influenza Treatment

- Application Summary: Neuraminidase inhibitors play a crucial role in the treatment of influenza. They contribute to the release of viruses from infected host cells, thereby inhibiting viral reproduction .

- Methods of Application: The treatment of influenza is mainly based on the administration of neuraminidase inhibitors .

- Results or Outcomes: The neuraminidase inhibitors zanamivir, laninamivir, oseltamivir, and peramivir have been commercialized and have been demonstrated to be potent influenza viral neuraminidase inhibitors against most influenza strains .

2. Sildenafil Citrate Drug Substance

- Application Summary: Sildenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). It enhances the effect of nitric oxide by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum .

- Methods of Application: The possible genotoxic impurities of sildenafil were synthesized, i.e., sildenafil sulfonyl methyl ester, sildenafil sulfonyl ethyl ester, and sildenafil sulfonyl isopropyl ester .

- Results or Outcomes: A simple, efficient, and repeatable method was developed for the preparation of sildenafil sulfonyl esters in view of the regulatory importance of the potential genotoxic impurities in the active pharmaceutical ingredient .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or reactivity with other substances.

Orientations Futures

This could involve potential applications of the compound, areas of research that could further our understanding of the compound, or ways in which the synthesis of the compound could be improved.

Propriétés

IUPAC Name |

ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-19-15-11-7-5-9-13(15)14(17)10-6-8-12-16(18)20-4-2/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQGZAIXPYDLPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645777 |

Source

|

| Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

CAS RN |

898757-42-1 |

Source

|

| Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

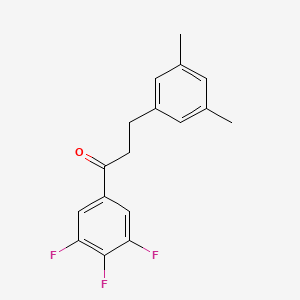

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)